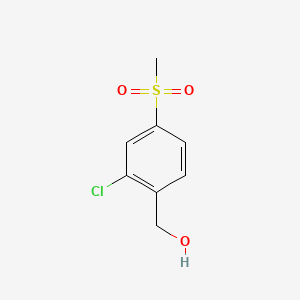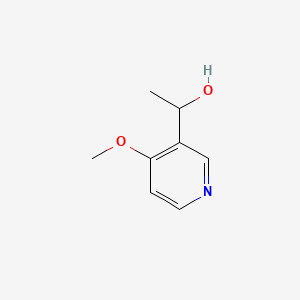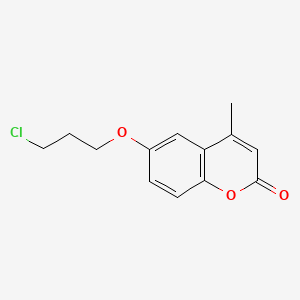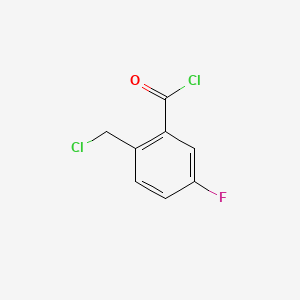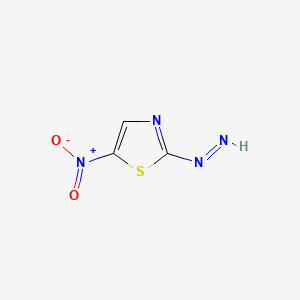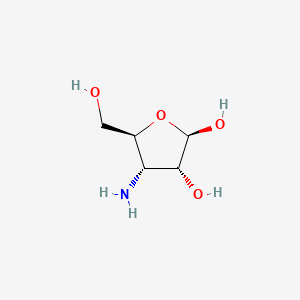
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is a derivative of ribose, a crucial sugar in the backbone of ribonucleic acids (RNA)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol typically involves biocatalytic transglycosylation. This process uses purine bases and donors of carbohydrate moieties such as 3’-amino-3’-deoxyuridine, 3’-amino-3’-deoxythymidine, and 2’-amino-2’-deoxyuridine. The reaction is catalyzed by bacterial cells, often Escherichia coli, or glutaraldehyde-treated cells of Escherichia coli .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the biocatalytic approach mentioned above can be scaled up for industrial applications, leveraging the efficiency and specificity of biocatalysts to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The amino group at the third carbon allows it to interact with various enzymes and molecular targets, influencing metabolic pathways and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-2,3-dideoxy-beta-d-ribofuranose
- 2-Amino-2-deoxy-beta-d-ribofuranose
- 3’-Amino-3’-deoxyuridine
- 3’-Amino-3’-deoxythymidine
Uniqueness
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)tetrahydrofuran-2,3-diol is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the amino group at the third carbon and the absence of a hydroxyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
191089-12-0 |
|---|---|
Formule moléculaire |
C5H11NO4 |
Poids moléculaire |
149.146 |
Nom IUPAC |
(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C5H11NO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1 |
Clé InChI |
CKTSPAXEVIBYFI-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)O)O)N)O |
Synonymes |
beta-D-Ribofuranose, 3-amino-3-deoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


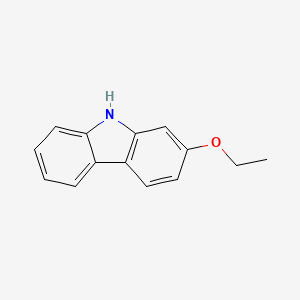

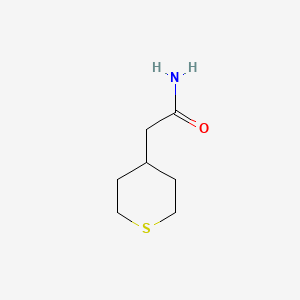
![2,2-Di(propan-2-yl)tricyclo[1.1.1.0~1,3~]pentane](/img/structure/B575231.png)
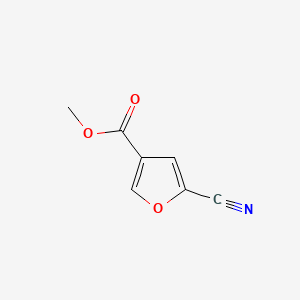
![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)
